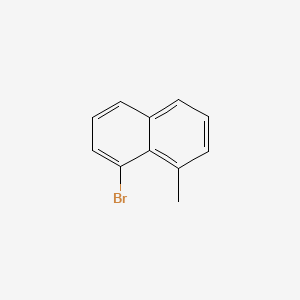

1-Bromo-8-methylnaphthalene

Descripción

Significance within Halogenated Naphthalene (B1677914) Chemistry

The strategic placement of a bromine atom and a methyl group at the peri-positions (1 and 8) of the naphthalene core imparts distinct properties to 1-bromo-8-methylnaphthalene. cymitquimica.com This substitution pattern creates significant steric hindrance and electronic interactions, influencing the molecule's reactivity and conformation. cymitquimica.comgrafiati.com Halogenated naphthalenes, in general, are crucial intermediates in organic synthesis, allowing for further functionalization through a variety of reactions. The presence of the bromine atom in this compound introduces a reactive site for cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. dergipark.org.tr

The study of halogenated naphthalenes contributes to a deeper understanding of structure-activity relationships and the effects of substitution on the electronic properties of aromatic systems. acs.org Research in this area has explored the synthesis of various halogenated naphthalene derivatives and their potential applications in materials science and medicinal chemistry. northwestern.eduresearchgate.netrsc.org

Overview of Key Research Areas and Methodologies

Research involving this compound primarily focuses on its synthesis and its utility as a precursor for more complex molecules.

One notable synthetic route involves the Diels-Alder reaction between 2-methylfuran (B129897) and 3-bromobenzyne, which is generated in situ from 1,3-dibromobenzene (B47543) and lithium diisopropylamide (LDA). nih.gov This is followed by a deoxygenation process to yield this compound. nih.gov Another synthetic approach starts from o-bromoacetophenone, proceeding through several steps including condensation, hydrogenation, hydrolysis, decarboxylation, and cyclization to ultimately form the target molecule. acs.org

The chemical properties of this compound make it a versatile reagent. It can undergo reactions with alcohols, carbonyls, iodides, and cinnamic acids. biosynth.com The bromine atom can be substituted in nucleophilic substitution reactions, and the compound can participate in coupling reactions like the Suzuki-Miyaura reaction to form biaryl compounds. These reactions are fundamental in constructing complex organic scaffolds.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Br | cymitquimica.combiosynth.comnih.gov |

| Molar Mass | 221.1 g/mol | biosynth.comchembk.com |

| Melting Point | 80 °C | chembk.comchemicalbook.comlookchem.com |

| Boiling Point | 115-130 °C (at 3.5 Torr) | chembk.comchemicalbook.comlookchem.com |

| Density | 1.417 ± 0.06 g/cm³ (Predicted) | chemicalbook.comlookchem.com |

| CAS Number | 33295-37-3 | biosynth.comnih.govchembk.com |

The study of peri-interactions in 1,8-disubstituted naphthalenes, including derivatives of this compound, is another significant area of research. grafiati.comgrafiati.comscispace.comcaltech.edu These interactions can lead to distortions in the naphthalene ring and influence the reactivity of the substituents. scispace.com X-ray crystallography is a key methodology used to study these structural deformations. scispace.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-8-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWVRVGVJURUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401230 | |

| Record name | 1-bromo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33295-37-3 | |

| Record name | 1-Bromo-8-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33295-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-8-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 8 Methylnaphthalene

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing 1-bromo-8-methylnaphthalene, given that direct bromination of 1-methylnaphthalene (B46632) can lead to a mixture of isomers, primarily 1-bromo-4-methylnaphthalene (B1266045) or 1-(bromomethyl)naphthalene, depending on the reaction conditions. researchgate.net To overcome this, specific strategies have been developed to control the position of the bromine and methyl groups.

Diels-Alder Reaction Pathways

A prominent regioselective strategy involves a Diels-Alder reaction. This approach provides a controlled route to the desired naphthalene (B1677914) core structure.

The synthesis utilizes 3-bromobenzyne as a key intermediate. nih.gov This highly reactive aryne is generated under mild conditions from 1,3-dibromobenzene (B47543) using a strong base such as lithium diisopropylamide (LDA). researchgate.netnih.gov The 3-bromobenzyne then undergoes a cycloaddition reaction with a suitable diene. nih.gov

In this pathway, 2-methylfuran (B129897) serves as the diene, reacting with the generated 3-bromobenzyne in a Diels-Alder cycloaddition. nih.gov This reaction produces a mixture of two regioisomeric cycloadducts: 8-bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene and 5-bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene. researchgate.netnih.gov These intermediates are then subjected to a two-step deoxygenation process to yield the final naphthalene products. nih.gov The deoxygenation can be achieved in high yields, providing an effective route to this compound and its isomer, 1-bromo-5-methylnaphthalene (B1331382). researchgate.netnih.gov High yields for the conversion of 1,4-epoxy-1,4-dihydroarenes to their corresponding arenes have also been reported using enneacarbonyldiiron. researchgate.net

Novel Approaches Utilizing Xylene and Amine Bases

An alternative synthetic route to this compound involves the use of xylene as a starting material in the presence of lithium diisopropylamide (LDA) and an amine base. biosynth.com This method, however, is noted to produce a mixture of products. biosynth.com

Synthetic Routes from Substituted Acetophenones (e.g., o-Bromoacetophenone for 8-Bromo-1-methylnaphthalene)

A multi-step synthesis for the isomer, 8-bromo-1-methylnaphthalene, starts from o-bromoacetophenone. acs.orgresearchgate.netresearchgate.net The process involves:

Condensation of o-bromoacetophenone with ethyl cyanoacetate. acs.orgresearchgate.net

Subsequent hydrogenation, hydrolysis, and decarboxylation to form β-(o-bromophenyl)butyric acid. acs.orgresearchgate.net

An Arndt-Eistert reaction to convert this acid into γ-(o-bromophenyl)valeric acid. acs.orgresearchgate.net

Cyclization of the valeric acid derivative to yield 4-methyl-5-bromo-1-tetralone. acs.orgresearchgate.net

This tetralone is then converted to 8-bromo-1-methylnaphthalene. acs.orgresearchgate.net

Considerations in Synthetic Yield and Purity for this compound

The purity of the final product is crucial. In the Diels-Alder pathway, the regioisomeric epoxy intermediates can be separated, allowing for the synthesis of pure this compound. researchgate.net Commercially available this compound is often cited with a purity of ≥97.0%. lookchem.com

Research Findings on Synthetic Yields

| Starting Materials | Key Intermediates | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1,3-Dibromobenzene, 2-Methylfuran | 3-Bromobenzyne, 8-Bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene | This compound | High | nih.gov |

| 8-Bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene | - | This compound | 99% (deoxygenation step) | researchgate.net |

Regioisomeric Control and Separation Techniques

Regioselectivity is a paramount concern in the synthesis of substituted naphthalenes. The synthesis of this compound requires precise control to avoid the formation of other isomers, such as 1-bromo-5-methylnaphthalene.

The Diels-Alder reaction between an aryne and a substituted furan (B31954) provides a powerful tool for constructing the naphthalene skeleton with predictable, albeit often mixed, regiochemistry. In the synthesis developed by Onyango, Gribble, and coworkers, 3-bromobenzyne is generated under mild conditions from 1,3-dibromobenzene and lithium diisopropylamide (LDA). researchgate.netnih.gov This aryne is immediately trapped by 2-methylfuran in a [4+2] cycloaddition. nih.gov This reaction is not perfectly regioselective and produces a mixture of two regioisomeric adducts: 8-bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene and 5-bromo-1-methyl-1,4-dihydro-1,4-epoxynaphthalene. researchgate.netnih.gov

The subsequent deoxygenation of this mixture yields the corresponding mixture of this compound (1) and 1-bromo-5-methylnaphthalene (2). researchgate.netnih.gov The control over the final product distribution is then shifted from the reaction's regioselectivity to the efficiency of the post-reaction separation. The research indicates that the two final bromo-methylnaphthalene isomers can be effectively separated by physical methods. researchgate.net Specifically, crystallization from hexanes allows for the isolation of the pure isomers, providing a practical solution to the initial lack of complete regioselectivity in the cycloaddition step. researchgate.net

| Step | Reactants | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1,3-Dibromobenzene, 2-Methylfuran | Lithium diisopropylamide (LDA), THF | Mixture of 4 and 5 | Not specified for mixture | researchgate.netnih.gov |

| 2 | Mixture of 4 and 5 | Two-step deoxygenation | Mixture of 1 and 2 | High | researchgate.netnih.gov |

| 3 | Mixture of 1 and 2 | Crystallization from hexanes | Pure 1 and Pure 2 | Separable | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 1-bromo-8-methylnaphthalene in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each nucleus, offering insights into connectivity, substituent effects, and through-space interactions.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique protons and carbons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group, as well as by the anisotropic effects of the naphthalene (B1677914) ring system.

Predicted ¹H NMR chemical shifts for this compound in a typical deuterated solvent are presented in the table below. The aromatic protons are expected to resonate in the downfield region, characteristic of naphthalene derivatives. The methyl protons, however, are anticipated to show a significant upfield shift due to shielding effects from the naphthalene ring current.

Predicted ¹H NMR Chemical Shift Data for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 7.45 |

| H-3 | 7.21 |

| H-4 | 7.80 |

| H-5 | 7.91 |

| H-6 | 7.32 |

| H-7 | 7.65 |

Similarly, the predicted ¹³C NMR spectrum provides a signature for each carbon atom in the molecule. The carbons directly attached to the electron-withdrawing bromine (C-1) and the electron-donating methyl group (C-8) are expected to show significant shifts, as are the other carbons in the aromatic system due to resonance and inductive effects.

Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 125.0 |

| C-2 | 129.5 |

| C-3 | 125.1 |

| C-4 | 124.7 |

| C-4a | 133.5 |

| C-5 | 128.2 |

| C-6 | 126.3 |

| C-7 | 131.9 |

| C-8 | 130.8 |

| C-8a | 134.1 |

The close proximity of the bromine and methyl groups in the peri-positions of this compound leads to significant through-space interactions that influence the NMR chemical shifts. The steric strain between these substituents can cause distortion of the naphthalene plane, which in turn affects the aromatic ring current and the resulting shielding and deshielding of nearby nuclei.

The methyl protons are particularly sensitive to these through-space effects. The magnetic anisotropy of the naphthalene ring system creates distinct shielding and deshielding cones. The positioning of the methyl group in the shielding cone of the adjacent aromatic ring is expected to result in a notable upfield shift of its proton resonance compared to a typical aromatic methyl group.

Furthermore, the electronic nature of the peri-substituents plays a crucial role. The electron-withdrawing bromine atom and the electron-donating methyl group have opposing electronic effects that are transmitted through the sigma-bond framework and across space. These substituent effects modulate the electron density at various positions on the naphthalene ring, leading to predictable changes in the ¹H and ¹³C chemical shifts. Studies on related peri-substituted naphthalenes have demonstrated that the extent of these shifts can be correlated with the electronic parameters of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its fundamental vibrational modes. These techniques are complementary, as the selection rules governing the activity of a particular vibrational mode differ for each method.

The IR and Raman spectra of this compound are expected to exhibit a series of bands corresponding to specific stretching, bending, and torsional motions of the atoms. The assignment of these bands to their respective vibrational modes can be made by comparison with the spectra of naphthalene and other substituted naphthalenes.

Key expected vibrational bands for this compound include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl C-H stretching: Expected around 2950-2850 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the naphthalene ring system.

Methyl C-H bending: Anticipated in the 1450-1375 cm⁻¹ range.

In-plane and out-of-plane C-H bending: A complex set of bands in the fingerprint region (below 1300 cm⁻¹).

C-Br stretching: A characteristic band expected in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

In the absence of extensive experimental vibrational data, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities of this compound. These theoretical calculations provide a powerful tool for the assignment and interpretation of experimental spectra.

A comparative analysis of the computationally derived spectrum with the expected experimental spectrum would allow for a more confident assignment of the fundamental vibrational modes. Discrepancies between the calculated and experimental frequencies can often be reconciled through the use of scaling factors, which account for the approximations inherent in the theoretical models. Such a comparison would provide a deeper understanding of the vibrational dynamics of this sterically strained molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within this compound. The naphthalene chromophore gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to π-π* transitions within the naphthalene ring system. The presence of the bromo and methyl substituents will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted naphthalene. The bromine atom, with its lone pairs of electrons, can participate in resonance with the aromatic system, leading to a bathochromic (red) shift of the absorption bands. The methyl group, being a weak electron-donating group, is expected to have a smaller effect on the spectrum.

Due to the steric hindrance between the peri-substituents, this compound may exhibit atropisomerism, meaning that rotation around the C1-C(naphthalene) and C8-C(naphthalene) bonds is restricted, leading to the existence of stable, non-superimposable mirror-image enantiomers. If these enantiomers could be resolved, they would be optically active and could be characterized by Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum would provide unique information about the chiroptical properties and the absolute configuration of the enantiomers of this compound.

Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of a bromo-naphthalene derivative is characterized by several key features. The most notable is the presence of a pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (M and M+2) with nearly equal intensity. This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

For this compound (C₁₁H₉Br), the molecular ion peaks would be expected at m/z 220 and 222, corresponding to [C₁₁H₉⁷⁹Br]⁺ and [C₁₁H₉⁸¹Br]⁺, respectively.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a bromine radical (Br•): This is a common fragmentation pathway for bromo-aromatic compounds, leading to the formation of a methylnaphthalenyl cation at m/z 141 (220 - 79 or 222 - 81). This peak is often significant in the spectrum.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a bromonaphthalene cation, with isotopic peaks at m/z 205 and 207.

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a fragment ion at m/z 139.

The following table outlines the expected major fragments for this compound based on the analysis of its isomer, 1-bromo-4-methylnaphthalene (B1266045). nist.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 220, 222 | [C₁₁H₉Br]⁺• | Molecular ion (M⁺•), showing the characteristic bromine isotope pattern. |

| 141 | [C₁₁H₉]⁺ | Loss of a bromine radical (Br•) from the molecular ion. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the [C₁₁H₉]⁺ ion, possibly through the loss of acetylene (C₂H₂). |

This detailed fragmentation analysis, in conjunction with the accurate mass measurement of the molecular ion, allows for the confident identification and structural confirmation of this compound.

Computational Chemistry and Theoretical Modeling of 1 Bromo 8 Methylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying substituted naphthalenes. It offers a favorable balance between computational cost and accuracy, making it suitable for exploring the intricacies of molecules like 1-bromo-8-methylnaphthalene. DFT calculations are central to understanding the geometric distortions induced by steric hindrance and the electronic consequences of the peri substitution.

The defining structural feature of 1,8-disubstituted naphthalenes is the steric strain between the substituents, which forces the molecule to adopt a non-planar geometry to relieve the repulsion. nih.govmdpi.com In this compound, the interaction between the bromine atom and the methyl group leads to significant distortions from an idealized planar naphthalene (B1677914) core.

DFT calculations are employed to determine the molecule's lowest energy conformation, known as the equilibrium structure. These calculations typically predict a splaying of the C1-Br and C8-CH₃ bonds away from each other, increasing the distance between the interacting groups. nih.gov This is accompanied by a distortion of the naphthalene skeleton itself, which can be described by both vertical and horizontal displacements of the carbon atoms from a mean plane. mdpi.com

Studies on related 1,8-disubstituted naphthalenes, such as 1,8-bis(bromomethyl)naphthalene (B51720), reveal through X-ray crystallography and DFT calculations that these steric repulsions induce a significant dihedral angle between the planes of the two benzene (B151609) rings of the naphthalene core. mdpi.comresearchgate.net For instance, 1,8-bis(bromomethyl)naphthalene exhibits a vertical distortion with a dihedral angle of 11.0°. mdpi.com While specific optimized geometry data for this compound is not extensively published, the principles from related structures provide a clear framework for its expected geometry. The optimization process minimizes the forces on each atom, allowing for the precise calculation of bond lengths, bond angles, and dihedral angles that characterize its strained structure. nih.gov

Table 1: Representative Geometric Distortions in 1,8-Disubstituted Naphthalenes from Computational Studies This table presents illustrative data from related compounds to show the typical effects of peri-strain, as specific optimized values for this compound are not widely documented.

| Compound | Parameter | Typical Calculated Value | Reference |

|---|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | N···N Distance | ~2.79 Å | nih.gov |

| 1,8-Bis(bromomethyl)naphthalene | Vertical Distortion (Dihedral Angle α) | 11.0° | mdpi.com |

| 1,8-Bis(dibromomethyl)naphthalene | Vertical Distortion (Dihedral Angle α) | 8.3° | mdpi.com |

| 8-Nitro-1-naphthoic acid | C-C-C-C Dihedral Angle (Distortion) | Significant deviation from 0° | nih.gov |

Potential Energy Surface (PES) mapping is a crucial computational technique used to explore the energy of a molecule as a function of its geometry. For this compound, a key application of PES mapping would be to investigate the rotational barrier of the methyl group. Due to the steric clash with the adjacent bromine atom, this rotation is expected to be highly hindered.

By systematically changing the dihedral angle of the C8-C-H-H bond and calculating the energy at each step, a one-dimensional PES can be constructed. The highest point on this energy profile would correspond to the transition state for rotation, and the energy difference between this state and the ground state equilibrium structure defines the rotational energy barrier. rug.nl Such calculations would quantify the steric strain and provide insight into the molecule's conformational dynamics at different temperatures. While detailed PES scans for this compound are not prominent in the literature, similar calculations on other sterically hindered systems, like overcrowded alkenes, demonstrate the power of this method to elucidate dynamic processes. rug.nl

Dynamic Reaction Coordinate (DRC) simulations provide a way to model the pathway of a chemical reaction, moving from a transition state towards either reactants or products. This method follows the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting these points on the potential energy surface. kyoto-u.ac.jp

For a molecule like this compound, DRC calculations could be instrumental in understanding reaction mechanisms where the peri substituents are involved. For example, in a palladium-catalyzed C-H activation reaction, where a palladium atom inserts into a C-H bond of the methyl group, DRC simulations could map out the entire trajectory of the atoms involved. dokumen.pubresearchgate.net These simulations would reveal the precise sequence of bond-making and bond-breaking events and confirm the nature of the calculated transition state. Although specific DRC studies on this compound are not documented, research on the dissociation of the C-Br bond in its isomer, 1-bromo-2-methylnaphthalene (B105000), has utilized DRC to provide a detailed, molecular-level picture of the dissociation process following electron uptake.

DFT calculations are an invaluable tool for predicting a wide range of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). For this compound, these calculations could predict the ¹H and ¹³C NMR spectra. acs.org The severe steric compression is expected to cause unusual chemical shifts, particularly for the methyl protons and the carbons of the naphthalene core. Comparing calculated and experimental shifts can help confirm the solution-state structure. acs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. acs.org This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The predicted spectrum for this compound would show characteristic peaks for C-H stretching, C=C stretching of the aromatic rings, and the C-Br stretching mode, with frequencies influenced by the molecule's strained geometry.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. acs.org These calculations can help assign the observed electronic transitions, such as the π→π* transitions characteristic of the naphthalene chromophore, and understand how they are perturbed by the bromo and methyl substituents.

Circular Dichroism (CD) Spectroscopy: Since 1,8-disubstitution can lead to a twisted, chiral naphthalene backbone, this compound could potentially be resolved into enantiomers. TD-DFT can simulate the CD spectrum, predicting the sign and magnitude of Cotton effects, which is essential for assigning the absolute configuration of chiral molecules.

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. While often used for large biomolecules, MD simulations based on quantum mechanical forces (ab initio MD) or parameterized force fields can also shed light on reaction mechanisms and dynamics in smaller organic molecules. researchgate.net

For this compound, MD simulations could be used to study its behavior in solution, including its conformational flexibility and interactions with solvent molecules. mdpi.com In the context of mechanistic studies, MD can explore the accessibility of reactive sites and the dynamics of the molecule approaching a transition state. For example, simulations could model the approach of a reactant to the sterically hindered environment of the peri space, providing insights that static DFT calculations cannot. mdpi.com While detailed MD studies on this specific molecule are not widely published, their application in related fields, such as the study of molecular motors and switches, highlights their potential for understanding complex dynamic processes. rug.nl

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

DFT calculations provide reliable estimates of the HOMO and LUMO energies and their corresponding electron density plots for this compound. acs.org

HOMO: The HOMO is expected to be a π-orbital distributed across the naphthalene ring system. The electron-donating methyl group (+I effect) would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted naphthalene.

LUMO: The LUMO is also a π-orbital (specifically, a π*-antibonding orbital). The electronegative bromine atom, through its -I effect, would lower the energy of the LUMO, making the molecule a better electron acceptor.

The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. A smaller gap generally implies higher reactivity and a lower energy for the lowest-lying electronic transition in the UV-Vis spectrum. Computational studies on similar aromatic systems allow for a qualitative prediction of these properties for this compound. acs.org

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound This table is conceptual and based on established chemical principles, as precise calculated values are not available in the cited literature.

| Orbital | Expected Characteristics | Influence of Substituents |

|---|---|---|

| HOMO | π-orbital on the naphthalene ring | Energy is raised by the electron-donating methyl group. |

| LUMO | π*-orbital on the naphthalene ring | Energy is lowered by the electron-withdrawing bromine atom. |

| HOMO-LUMO Gap | Moderate; determines kinetic stability and UV-Vis absorption | The gap is narrowed by the combined effects of the substituents. |

Quantum Chemical Topology and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like bonding picture. rsc.org This analysis provides insights into intramolecular and intermolecular interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction is a key output of NBO analysis, with higher E(2) values indicating stronger interactions. rsc.org

For this compound, NBO analysis would be particularly useful in quantifying the steric and electronic interactions between the peri-substituents. Key interactions would include:

Hyperconjugative interactions: Delocalization of electron density from the C-H σ-bonds of the methyl group into the antibonding orbitals of the naphthalene ring.

Lone pair interactions: Delocalization from the lone pairs of the bromine atom into adjacent antibonding orbitals.

Intramolecular steric repulsion: The close proximity of the methyl and bromo groups can lead to significant orbital overlap and repulsion, which can be analyzed through the occupancies of the relevant NBOs.

In studies of other peri-substituted naphthalenes, NBO analysis has been instrumental in understanding the nature of intramolecular bonding. For example, in dichloro(8-dimethylamino-1-naphthyl)phosphane, a significant electron transfer from the lone pair of the nitrogen atom to the P-Cl antibonding orbital was found, with a stabilization energy of 14.1 kcal/mol, indicating a strong donor-acceptor interaction. rsc.org This highlights the power of NBO analysis in elucidating intramolecular forces.

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix from NBO Calculations for a Related System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(P-Cl) | 14.1 |

| π(C-C) | π(C-C) | ~20-30 |

| σ(C-H) | σ*(C-C) | ~2-5 |

Note: This table is illustrative, with data points inspired by findings for peri-substituted naphthalene systems like dichloro(8-dimethylamino-1-naphthyl)phosphane to demonstrate the type of data generated. rsc.orgnih.gov The values for C-C and C-H interactions are typical for aromatic systems.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. iucr.org This allows for the characterization of chemical bonds and other interactions based on the topological properties of the electron density (ρ(r)). Key to this analysis are the bond critical points (BCPs), where the gradient of the electron density is zero. The properties at the BCP, such as the electron density itself (ρ_b), its Laplacian (∇²ρ_b), and the total energy density (H_b), reveal the nature of the interaction. iucr.org

For this compound, QTAIM analysis would be crucial for characterizing the C-Br bond and any potential non-covalent interactions arising from the steric crowding of the peri-substituents.

Covalent Bonds: The C-C and C-H bonds within the molecule would show BCPs with a relatively high ρ_b, a negative ∇²ρ_b, and a negative H_b, characteristic of shared (covalent) interactions.

Polar Covalent Bond: The C-Br bond would also be characterized as a shared interaction but with a lower ρ_b and a positive Laplacian, reflecting its polar nature.

Non-Covalent Interactions: Of particular interest would be the search for a BCP between the bromine atom and the hydrogens of the methyl group, or between the atoms of the two substituents. The presence of such a BCP would indicate a direct interaction. For closed-shell interactions (like van der Waals forces or steric repulsion), the BCP is characterized by a low ρ_b and a positive ∇²ρ_b. nih.gov

In studies of other halogenated naphthalenes, QTAIM has been used to identify and characterize intramolecular halogen bonding and other steric interactions. iucr.org

Table 3: Illustrative QTAIM Parameters for Different Bond Types

| Bond/Interaction | ρ_b (a.u.) | ∇²ρ_b (a.u.) | H_b (a.u.) | Nature of Interaction |

| C-C (aromatic) | ~0.30 | < 0 | < 0 | Covalent |

| C-Br | ~0.15 | > 0 | < 0 | Polar Covalent |

| Intramolecular H···Br | ~0.01-0.03 | > 0 | > 0 | Closed-shell (steric/van der Waals) |

Note: The values in this table are representative examples based on QTAIM analyses of various organic molecules containing these types of bonds and are for illustrative purposes. Specific values for this compound would require dedicated calculations.

Theoretical Principles of Chemical Reactivity (e.g., Maximum Hardness, Minimum Polarizability, Minimum Electrophilicity)

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A molecule with a higher chemical potential is more reactive.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. According to the Principle of Maximum Hardness , molecules tend to arrange themselves to be as hard as possible. A harder molecule is generally less reactive.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a better electrophile.

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The Principle of Minimum Polarizability suggests that more stable systems have lower polarizability.

Table 4: Illustrative Global Reactivity Descriptors for a Substituted Naphthalene Derivative

| Descriptor | Formula | Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.1024 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.8236 |

| Global Softness (S) | 1 / (2η) | 0.2742 |

| Electrophilicity Index (ω) | μ² / (2η) | 7.1373 |

Note: Data is calculated from the illustrative HOMO/LUMO energies in Table 1 and is representative of a complex brominated heterocyclic system. tandfonline.com These values serve to illustrate the application of the theoretical principles.

Applications of 1 Bromo 8 Methylnaphthalene and Its Derivatives in Advanced Organic Synthesis and Materials Science

Role as Building Blocks for Complex Molecular Architectures

1-Bromo-8-methylnaphthalene is a key intermediate in the construction of intricate molecular structures, primarily owing to the reactivity of its carbon-bromine bond in cross-coupling reactions. The inherent steric hindrance around the reactive site, however, presents both a challenge and an opportunity for synthetic chemists.

Synthesis of Sterically Hindered Biaryl Compounds

The synthesis of biaryl compounds, particularly those with substitution at the ortho-positions of the biaryl linkage, is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. However, the creation of sterically hindered biaryls, such as those with multiple ortho-substituents, is a formidable synthetic challenge. The use of substrates like this compound in cross-coupling reactions, such as the Suzuki-Miyaura reaction, exemplifies this challenge. nih.govresearchgate.net

The significant steric bulk imposed by the methyl group at the 8-position in close proximity to the bromine at the 1-position makes the coupling of this compound with other aryl partners difficult. nih.gov Overcoming this steric impediment necessitates the use of highly active and specialized catalyst systems. Research has shown that palladium-based catalysts, often in conjunction with bulky, electron-rich phosphine (B1218219) ligands, are effective for such demanding cross-coupling reactions. nih.gov For instance, the Suzuki-Miyaura coupling of sterically hindered aryl halides often requires specific conditions, such as the use of particular bases and solvents, to proceed efficiently. rsc.org While many studies focus on the more accessible isomer, 1-bromo-2-methylnaphthalene (B105000), for the synthesis of sterically crowded biaryls, the principles are directly applicable to the 1,8-substituted isomer. nih.govuea.ac.uk The successful coupling of these fragments leads to the formation of axially chiral biaryls, which are of great importance in asymmetric catalysis and materials science.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Phosphine Ligand | NaOtBu | Toluene | Room Temperature - 45 | up to 96 | rsc.org |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | - | - | - | nih.gov |

| NiCl₂(dppp) | - | - | - | - | uea.ac.uk |

This table represents typical conditions for sterically hindered Suzuki-Miyaura couplings and is not specific to this compound, for which detailed reaction data is sparse.

Design and Selection of Molecular Architectures for Cross-Coupling Polymerization

Beyond the synthesis of discrete biaryl molecules, this compound and its isomers are valuable models for the design and selection of molecular architectures for cross-coupling polymerization. Theoretical investigations into the electrochemical reduction of halogenated naphthalene (B1677914) derivatives, such as 1-bromo-2-methylnaphthalene, provide crucial insights into their potential for forming polymeric structures. mdpi.com This approach is considered valuable for designing molecular architectures specifically tailored for cross-coupling polymerization. mdpi.com

The process is initiated by the electrochemical reduction of the bromo-naphthalene compound, leading to the formation of a radical anion. mdpi.com This transient species can then undergo cleavage of the carbon-bromine bond to produce a naphthalene radical and a bromide anion in a stepwise mechanism. mdpi.com The resulting organic radicals can then couple with each other to form dimers, and repeated coupling leads to the formation of polymer chains. mdpi.com The electrochemical nature of this process allows for a degree of control over the polymerization. The study of the electrochemical properties of molecules like this compound is thus essential for the rational design of novel polymeric materials with specific electronic and structural properties. mdpi.comresearchgate.net

Intermediates in the Development of Biologically Active Compounds

The naphthalene scaffold is a common feature in many biologically active molecules. The functionalization of this core structure, often starting from halogenated precursors like this compound, allows for the synthesis of a diverse range of compounds with potential therapeutic applications.

Precursors for Potential Anticancer Agents (e.g., via Naphthalene Annulated Quinone Methide Complexes)

Naphthalene derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.govrsc.org One promising strategy involves the synthesis of naphthalene annulated quinone methide complexes. Research has demonstrated a pathway to synthesize naphthalene annulated pentatrienyl quinone methide complexes starting from 1-bromo-2-methylnaphthalene. uea.ac.uk This synthesis involves a series of reactions to build a reactive transition metal complex that mimics the structure of ortho-quinone methides, which are known intermediates in some antitumor drugs. uea.ac.uk Although this specific research utilized the 2-methyl isomer, a similar synthetic approach could be envisioned for this compound, which would result in regioisomeric complexes with potentially different biological activities.

Furthermore, the 1,8-naphthalimide (B145957) structure, which is related to the 1,8-disubstituted naphthalene core, is a well-known DNA intercalator and has been the basis for the development of numerous anticancer agents, including amonafide (B1665376) and mitonafide. nih.gov The synthesis of novel 1,8-naphthalimide derivatives continues to be an active area of research in the quest for more effective and selective cancer therapies. nih.govnih.gov

Development of Therapeutic Agents with Antioxidant and Anti-inflammatory Properties (based on Naphthoquinone Derivatives)

Naphthoquinones are a class of compounds that have demonstrated a broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. researchgate.netmdpi.com These compounds are widely distributed in nature but can also be synthesized in the laboratory, often from substituted naphthalene precursors. mdpi.comresearchgate.net The synthesis of naphthoquinone derivatives allows for the fine-tuning of their biological effects.

While a direct, high-yield conversion of this compound to a specific bioactive naphthoquinone is not widely reported, multi-step synthetic routes are plausible. For example, a synthetic pathway could involve the introduction of hydroxyl groups onto the naphthalene ring, followed by oxidation to the corresponding quinone. mdpi.comresearchgate.net Research has shown that substituted naphthalenes can be oxidized to form naphthoquinones. mdpi.com For instance, a 1,3,6,8-tetraoxygenated-2-alkyl-naphthalene has been shown to readily oxidize to the corresponding naphthoquinone upon exposure to air. mdpi.comresearchgate.net

A variety of naphthoquinone derivatives have been shown to possess significant anti-inflammatory activity. nih.govgoogle.com Studies on derivatives isolated from marine fungi, for example, have demonstrated their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). nih.govgoogle.com The anti-inflammatory and antioxidant properties of these compounds make them attractive candidates for the development of new therapeutic agents for a range of diseases. researchgate.netmdpi.com

Table 2: Biological Activities of Selected Naphthoquinone Derivatives

| Compound Class | Biological Activity | Potential Therapeutic Application | References |

| 1,4-Naphthoquinones | Antioxidant, Anti-inflammatory, Anticancer | Cancer, Inflammatory Disorders | researchgate.netmdpi.com |

| Fungal Naphthoquinones | Anti-inflammatory (NO inhibition) | Inflammatory Diseases | nih.govgoogle.com |

| Synthetic Naphthoquinones | Anticancer | Cancer | rsc.org |

Emerging Applications in Materials Science (e.g., Graphene-like Film Formation)

The unique electronic properties of polycyclic aromatic hydrocarbons like naphthalene and its derivatives make them attractive building blocks for advanced materials. An exciting and emerging application for halogenated naphthalenes, including this compound, is in the bottom-up synthesis of graphene-like films. mdpi.comacs.org

This innovative approach involves the electrochemical reduction of polyhalogenated aromatic compounds. acs.org As discussed previously, the reduction of a compound like 1-bromo-2-methylnaphthalene generates aryl radicals. mdpi.com In the context of materials science, the repeated covalent coupling of these radicals on a substrate surface can lead to the formation of extended polyaromatic networks, which upon heating, can produce carbon-based films with graphene-like properties. mdpi.comacs.org This method offers a low-cost, solution-based route to these highly sought-after materials. acs.org

A related technique is on-surface synthesis, where molecular precursors are deposited onto a surface under ultra-high vacuum and then thermally activated to induce polymerization. acs.orgbeilstein-journals.org Bromo-substituted polycyclic hydrocarbons are common precursors in this field for the synthesis of graphene nanoribbons and other well-defined nanostructures. beilstein-journals.org The principles of on-surface synthesis could potentially be applied to this compound to create novel, sterically defined carbonaceous materials on surfaces.

Future Research Perspectives and Emerging Trends in 1 Bromo 8 Methylnaphthalene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic strategies for 1-bromo-8-methylnaphthalene and its derivatives are expected to align with the principles of green chemistry, emphasizing efficiency, selectivity, and reduced environmental impact. While traditional methods for synthesizing substituted naphthalenes often involve multi-step processes with harsh conditions, emerging methodologies offer more sustainable alternatives. chemistryviews.orgresearchgate.net

One promising avenue is the continued development of C-H functionalization reactions. researchgate.netdntb.gov.uanih.gov This powerful technique allows for the direct modification of the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials and thus reducing step counts and waste. For this compound, regioselective C-H activation could enable the introduction of new functional groups at specific positions on the naphthalene ring, leading to a diverse library of derivatives with tailored properties. researchgate.net For instance, a transient ligand strategy has been successfully employed for the regioselective peri- or ortho-C-H methylation of 1-naphthaldehydes, a technique that could be adapted for other functionalizations of the this compound scaffold. nih.gov

Furthermore, metal-free synthetic methods are gaining traction as a sustainable approach. For example, a metal-free borylative cyclization of o-alkynylstyrenes has been developed for the synthesis of boron-functionalized polysubstituted naphthalenes. researchgate.net Such methods, which avoid the use of expensive and potentially toxic heavy metals, are highly desirable. Adapting these strategies for the synthesis of this compound could provide more environmentally benign production routes.

The exploration of novel reaction pathways, such as the nitrogen-to-carbon transmutation of isoquinolines to access substituted naphthalenes, also presents an innovative approach to building the naphthalene scaffold. nih.gov This method provides a one-step process to precisely swap a nitrogen atom for a carbon unit, offering an alternative to traditional cyclization and substitution reactions. nih.gov

Future research in this area will likely focus on expanding the substrate scope of these novel methods, improving their efficiency, and applying them to the synthesis of complex molecules derived from this compound.

Exploration of New Catalytic Transformations and Reaction Pathways

The bromine atom in this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions. Future research will undoubtedly focus on exploring new catalytic transformations to further exploit the synthetic potential of this functional group. Advances in transition-metal catalysis will likely play a central role in this endeavor. researchgate.net

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. Future work will likely involve the development of more efficient and selective catalyst systems for these transformations, particularly those that are tolerant of a wide range of functional groups. This will enable the straightforward introduction of aryl, vinyl, and alkynyl moieties at the 1-position of the naphthalene ring.

Beyond traditional cross-coupling, emerging trends point towards the development of novel catalytic cycles. For instance, Catellani-type reactions , which involve a sequence of palladium-catalyzed C-H functionalization and cross-coupling steps, offer a powerful tool for the rapid construction of complex molecular architectures. researchgate.net Applying this methodology to this compound could allow for the simultaneous functionalization of both the C-Br bond and a C-H bond in a single operation.

Furthermore, the exploration of photoredox catalysis is expected to open up new reaction pathways for the functionalization of this compound. This approach utilizes visible light to drive chemical reactions, often under mild conditions. Photoredox-mediated reactions could enable transformations that are difficult to achieve using traditional thermal methods, such as radical-based functionalizations.

The unique steric environment created by the peri-substituents in this compound may also be exploited to achieve novel catalytic transformations. The development of catalysts that can selectively interact with and functionalize molecules in sterically congested environments will be a key area of future research.

Advanced Mechanistic Elucidation through Integrated Computational and Experimental Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and functional molecules. The interplay of steric and electronic effects due to the peri-interaction between the bromo and methyl groups presents a fascinating area for mechanistic investigation. researchgate.netscispace.com Future research will increasingly rely on an integrated approach that combines experimental studies with high-level computational modeling.

Density Functional Theory (DFT) and other computational methods are powerful tools for probing reaction pathways, transition states, and the electronic structure of intermediates. researchgate.netacs.orgrsc.org For this compound, computational studies can provide insights into:

The nature and strength of the peri-interaction and its influence on the reactivity of the naphthalene core and the substituents.

The reaction mechanisms of catalytic transformations, including the role of the catalyst, ligands, and solvent.

The regioselectivity of C-H functionalization reactions, helping to predict and control the site of reaction. researchgate.net

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies will continue to be essential for validating computational models and providing real-time information about reacting systems. The combination of these experimental and computational approaches will allow for a more complete and nuanced understanding of the factors that govern the reactivity of this compound.

A particular area of interest for future mechanistic studies is the photophysical and photochemical behavior of this compound and its derivatives. The naphthalene core is known to be photoactive, and understanding how the peri-substituents influence its excited-state properties could lead to the development of new photoresponsive materials. mdpi.com

Rational Design of Functional Materials and Bioactive Molecules Based on Naphthalene Scaffolds

The naphthalene scaffold is a key building block in a wide range of functional materials and bioactive molecules. researchgate.netlifechemicals.comijpsjournal.comnih.govekb.eg The unique substitution pattern of this compound provides a platform for the rational design of novel compounds with tailored properties.

In the realm of materials science , naphthalene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the naphthalene core can be tuned by the introduction of different substituents. researchgate.netresearchgate.net Future research could focus on synthesizing derivatives of this compound with specific electronic and photophysical properties for these applications. The steric hindrance provided by the peri-substituents could also be used to control the solid-state packing of these materials, which is a critical factor in determining their performance.

In medicinal chemistry , the naphthalene ring is a common motif in many approved drugs. nih.govekb.eg The lipophilic nature of the naphthalene core makes it a valuable scaffold for designing molecules that can interact with biological targets. Future research could involve the synthesis of libraries of this compound derivatives for screening against various diseases. The bromine atom can serve as a point for further diversification, allowing for the rapid generation of a wide range of analogues. nih.gov For example, the introduction of naphthalene moieties has been explored as a strategy to improve the pharmacological profile of bioactive compounds. nih.gov

The table below summarizes some potential applications of functionalized naphthalene scaffolds, which could be pursued with this compound as a starting material.

| Application Area | Potential Functionalization of Naphthalene Scaffold | Desired Properties |

| Organic Electronics | Introduction of electron-donating and -accepting groups | Tunable HOMO/LUMO levels, high charge carrier mobility |

| Fluorescent Probes | Attachment of fluorophores and recognition motifs | High quantum yield, sensitivity, and selectivity |

| Anticancer Agents | Incorporation of pharmacophores known to interact with cancer targets | Cytotoxicity towards cancer cells, selectivity over healthy cells |

| Agrochemicals | Derivatization to mimic the structure of natural pesticides | High efficacy, low environmental persistence |

The rational design of these functional molecules will be guided by a deep understanding of structure-property and structure-activity relationships, which will be developed through the integrated experimental and computational approaches described in the previous section.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.